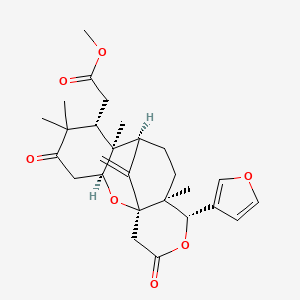

Methyl angolensate

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H34O7 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |

InChI |

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1 |

InChI Key |

YNMYHRYTRCKSMI-SQHTYAHXSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Synonyms |

angolensic acid methyl ester methyl angolensate |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Angolensate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a tetranortriterpenoid belonging to the limonoid class of phytochemicals, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, alongside a detailed examination of its biological mechanisms of action. Quantitative data on its prevalence in various plant species are systematically presented. Furthermore, this document outlines key experimental protocols for the isolation and characterization of this compound and visually elucidates its known signaling pathways through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is predominantly found within the Meliaceae family of plants, commonly known as the mahogany family. It has been isolated from various parts of these plants, including the stem bark, seeds, and wood. Additionally, in vitro callus cultures have proven to be a viable source for its production. A notable exception to its prevalence in Meliaceae is its isolation from a species in the Rhizophoraceae family.

The primary plant sources of this compound include:

-

Entandrophragma angolense : The stem bark of this African tree is a well-documented source of this compound.[1][2][3][4][5]

-

Soymida febrifuga : This medicinal tree, endemic to India, contains this compound in its bark and has been successfully produced from its root callus cultures.[1][6][7][8][9]

-

Khaya species : Several species within the Khaya genus, including K. grandifolia, K. ivorensis, and K. anthotheca, have been identified as sources of this compound.[1]

-

Swietenia mahagoni : The seeds of this well-known mahogany species also contain this compound.[1]

-

Carapa guianensis : this compound has been isolated from the seeds of this plant.[1]

-

Neobegueae mahafalensis : The ethyl acetate seed extract of this plant is another source.[1]

-

Anopyxis klaineana : In a departure from the Meliaceae family, this compound has also been isolated from the stem-bark of this plant, which belongs to the Rhizophoraceae family.[10]

Quantitative Data on this compound Distribution

The concentration and yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction and isolation methods employed. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Method of Quantification/Isolation | Concentration/Yield | Reference |

| Khaya ivorensis | Aerial Parts | HPLC-ESI-MS/MS | 0.1 - 20.0 g/kg | |

| Entandrophragma angolense | Stem Bark | Not specified | 13.1 g isolated (starting material amount not specified) | |

| Soymida febrifuga | Root Callus | Silica Gel Column Chromatography | 1500 mg isolated (starting material amount not specified) | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-ulcer, spasmolytic, and cytotoxic effects. The underlying molecular mechanisms for some of these activities are beginning to be understood.

Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.

Key events in this pathway include:

-

Increased ROS Production: this compound treatment leads to the generation of ROS.

-

Loss of Mitochondrial Membrane Potential: The increase in ROS disrupts the mitochondrial membrane potential.

-

Regulation of Bcl-2 Family Proteins: There is an upregulation of the pro-apoptotic protein BAD and a downregulation of the anti-apoptotic protein BCL2.

-

Caspase Activation: This leads to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.

Spasmolytic Activity via Serotonergic Mechanisms

This compound has demonstrated spasmolytic (smooth muscle relaxing) properties.[6] Studies suggest that this effect is mediated through the serotonergic system, specifically by inhibiting serotonin-induced smooth muscle contractions.[4][11] While the precise receptor subtype interaction for this compound is not yet fully elucidated, the general pathway for serotonin-induced smooth muscle contraction involves the 5-HT2A receptor.

The proposed mechanism involves:

-

Serotonin (5-HT) Binding: Serotonin binds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

-

Gq Protein Activation: This activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ initiates the contraction of smooth muscle cells.

This compound is believed to inhibit this pathway, leading to muscle relaxation.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonylation of Vascular Proteins Important to Contraction | PLOS One [journals.plos.org]

- 3. Spasmolytic Activity of this compound: a Triterpenoid Isolated from Entandrophragma angolense [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Phytochemical and Antimicrobial Studies of this compound and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga | Semantic Scholar [semanticscholar.org]

- 6. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical and Antimicrobial Studies of this compound and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin activates the mitogen-activated protein kinase pathway in vascular smooth muscle: use of the mitogen-activated protein kinase kinase inhibitor PD098059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spasmolytic activity of this compound: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Methyl Angolensate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate is a complex tetranortriterpenoid, specifically classified as a B,D-ring seco-limonoid. Limonoids are a diverse group of secondary metabolites found predominantly in plants of the Meliaceae and Rutaceae families. These compounds are renowned for their wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties. This compound, isolated from species such as Entandrophragma angolense and Soymida febrifuga, has demonstrated notable anti-ulcer and spasmolytic activities[1]. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related valuable compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its fundamental precursors to its final complex structure, based on the current scientific understanding of limonoid biosynthesis.

Core Biosynthetic Pathway: A Putative Route to this compound

The complete biosynthetic pathway of this compound has not been fully elucidated with all its specific enzymatic steps. However, based on extensive research on the biosynthesis of related limonoids, a putative pathway can be constructed. The biosynthesis begins with the universal precursors of all terpenoids and proceeds through a series of complex cyclizations, oxidations, and rearrangements.

Formation of the Triterpenoid Precursor

The journey to this compound begins with the synthesis of the fundamental five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are produced through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

Successive condensations of IPP and DMAPP lead to the formation of farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules yields squalene (C30), which is then epoxidized to 2,3-oxidosqualene. This crucial intermediate is the branching point for the synthesis of a vast array of triterpenoids.

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC) to form a tetracyclic triterpene scaffold. For many limonoids, this precursor is believed to be a euphol or tirucallol-type triterpenoid.

Protolimonoid Formation and Furan Ring Synthesis

The initial triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions lead to the formation of protolimonoids, which are the immediate precursors to the true limonoids. A key intermediate in this stage is melianol.

A defining feature of limonoids is the presence of a C-17 β-furan ring. The formation of this furan ring involves the oxidative cleavage of the C24-C27 carbons of the triterpene side chain. This intricate process is thought to involve a series of enzymatic reactions that ultimately lead to the characteristic four-carbon loss and furan ring closure.

Formation of the Intact Limonoid Core and Subsequent Ring Cleavages

Following the formation of the furan ring, further oxidative modifications of the triterpenoid core occur. These modifications can include hydroxylations, epoxidations, and rearrangements, leading to a diverse array of intact limonoid structures.

This compound is a seco-limonoid, meaning that one or more of the rings of the original triterpenoid skeleton have been cleaved. Specifically, it is a B,D-ring seco-limonoid. This indicates that both the B and D rings of the precursor have undergone oxidative cleavage. The precise enzymatic mechanisms for these ring-opening reactions are not yet fully understood but are likely catalyzed by Baeyer-Villiger monooxygenases or similar enzymes that can insert oxygen atoms into carbon-carbon bonds, leading to lactone formation and subsequent ring opening.

The formation of the final structure of this compound involves these ring cleavages, followed by further rearrangements and functional group modifications, including the methylation of a carboxylic acid group to form the methyl ester.

Putative Biosynthetic Pathway Diagram

References

An In-depth Technical Guide to Methyl Angolensate: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the heartwood of Entandrophragma angolense, this complex molecule has since been identified in various other species within the Meliaceae family. Its structure, a B-ring seco-limonoid, was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography. Extensive research has revealed a broad spectrum of pharmacological effects, including anti-inflammatory, anti-ulcer, antimicrobial, and notably, anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and an exploration of its known signaling pathways.

Discovery and History

The journey of this compound began with the exploration of natural products from African timbers.

1.1. First Isolation and Naming

This compound was first isolated from the heartwood of the African mahogany, Entandrophragma angolense (Meliaceae). The initial work on its extraction and characterization was pioneered by Bevan, Powell, Taylor, Halsall, Toft, and Welford, who published their findings in 1967.[1] They named the compound after the plant species from which it was discovered.

1.2. Structure Elucidation and Confirmation

The structural puzzle of this compound was initially pieced together using a combination of chemical degradation and spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These early studies correctly identified it as a tetranortriterpenoid, a class of modified triterpenes.

The definitive three-dimensional structure and stereochemistry were unequivocally confirmed two decades later. In 1987, Sanni, Behm, and Beurskens utilized single-crystal X-ray crystallography to provide a detailed atomic arrangement of the molecule, solidifying the proposed structure.

1.3. Natural Sources

Following its initial discovery, this compound has been isolated from several other plants, primarily within the Meliaceae family. Notable sources include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₇ | [4] |

| Molecular Weight | 470.56 g/mol | [4] |

| Appearance | Colorless needles | [5] |

| IUPAC Name | methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate | [4] |

| CAS Number | 2629-14-3 | [4] |

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, making it a promising candidate for drug development.

3.1. Anticancer Activity

One of the most extensively studied properties of this compound is its cytotoxicity against various cancer cell lines. It is known to induce apoptosis, or programmed cell death, in malignant cells.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Daudi | Burkitt's Lymphoma | Not specified, dose-dependent | [2] |

| T-cell Leukemia | Leukemia | Not specified, dose-dependent | [5] |

| Chronic Myelogenous Leukemia | Leukemia | Not specified, dose-dependent | [5] |

| LNCaP | Prostate Cancer | >40% viability reduction | [6] |

| VCaP | Prostate Cancer | >40% viability reduction | [6] |

| 22Rv1 | Prostate Cancer | >40% viability reduction | [6] |

3.2. Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of this compound (MIC values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | Not specified, active | [7] |

| Salmonella typhimurium | Gram-negative Bacteria | Not specified, active | [7] |

| Aspergillus niger | Fungus | Not specified, active | [7] |

3.3. Anti-ulcer Activity

In vivo studies have demonstrated the potent anti-ulcer properties of this compound.

Table 3: Anti-ulcer Activity of this compound in a Pylorus Ligation Rat Model

| Dose (mg/kg) | Ulcer Inhibition | Reference |

| 40 | More effective than 40 mg/kg propranolol | [8][9] |

| 80 | Complete inhibition | [8][9] |

3.4. Spasmolytic Activity

This compound exhibits spasmolytic effects on smooth muscle tissue.[10][11] This activity is believed to be mediated through its interaction with the serotonergic system.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

4.1. Isolation of this compound from Entandrophragma angolense

-

Extraction: The powdered stem bark of E. angolense is extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and concentrated. The residue is then recrystallized from methanol to yield pure, colorless needles of this compound.[5][11]

4.2. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7][12][13][14]

4.3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Groups: Male Wistar rats are divided into control and treatment groups.

-

Compound Administration: The treatment group receives this compound (at various doses, e.g., 50-200 mg/kg) intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3][4][8][15][16]

4.4. In Vivo Anti-ulcer Activity: Pylorus Ligation Model

This model assesses the ability of a compound to reduce gastric acid secretion and protect against ulcer formation.

-

Animal Preparation: Rats are fasted for 24-48 hours with free access to water.

-

Compound Administration: this compound (e.g., 40 and 80 mg/kg) or a reference drug is administered orally or intraperitoneally.

-

Pylorus Ligation: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

-

Gastric Content Collection: After a set period (e.g., 4-6 hours), the animals are sacrificed, and the stomach is removed. The gastric contents are collected to measure volume, pH, and total acidity.

-

Ulcer Scoring: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcers are scored based on their number and severity to calculate an ulcer index.[9][10][17][18][19][20]

Signaling Pathways and Mechanisms of Action

5.1. Induction of Intrinsic Apoptosis Pathway

This compound exerts its anticancer effects primarily through the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][2][5][21][22]

Caption: Intrinsic apoptosis pathway induced by this compound.

The key steps in this pathway are:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bad and downregulates the anti-apoptotic protein Bcl-2.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.[5]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.[2]

5.2. Serotonergic Mechanism in Spasmolytic Activity

The spasmolytic activity of this compound is attributed to its interference with the serotonergic system.

Caption: Postulated serotonergic mechanism of this compound.

Studies have shown that this compound can inhibit smooth muscle contractions induced by serotonin, while not affecting those induced by acetylcholine or histamine.[10][11] This suggests a specific interaction with the serotonergic signaling pathway. The exact mechanism, whether it is through direct receptor antagonism or another mode of interference, is an area of ongoing research.

Conclusion and Future Directions

This compound stands out as a natural product with significant therapeutic potential. Its well-defined history, from initial discovery to structural confirmation, provides a solid foundation for further research. The diverse biological activities, particularly its anticancer and anti-inflammatory properties, warrant continued investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and reduced toxicity, and conducting preclinical and clinical studies to translate its promising in vitro and in vivo activities into tangible therapeutic applications. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and clinical development of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A natural compound, this compound, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. This compound, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 11. Spasmolytic activity of this compound: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. criver.com [criver.com]

- 17. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. Determination of the antiulcer properties of sodium cromoglycate in pylorus-ligated albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptosis: the intrinsic pathway (Chapter 31) - Molecular Oncology [resolve.cambridge.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Angolensate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Primarily isolated from plants of the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga, this complex molecule has demonstrated promising potential as an anti-inflammatory, anti-ulcer, and notably, an anti-cancer agent.[3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its mechanism of action in inducing apoptosis in cancer cells.

Physical and Chemical Properties

This compound is a white, crystalline powder.[2][3] Its core structure is characterized by a furan ring, a common feature in many bioactive natural products. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₇ | [1][7][8] |

| Molecular Weight | 470.56 g/mol | [1][7][8] |

| CAS Number | 2629-14-3 | [1][8][9] |

| Appearance | Powder | [8] |

| Boiling Point (estimated) | 592.00 to 593.00 °C @ 760.00 mm Hg | [1] |

| Flash Point (estimated) | 311.9 °C | [1] |

| Water Solubility (estimated) | 4.224 mg/L @ 25 °C | [1] |

| logP (o/w) (estimated) | 3.519 | [1] |

| Purity (by HPLC) | 95-98% | [8] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [8] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42 | s | Furan ring proton |

| 7.37 | s | Furan ring proton |

| 6.37 | s | Furan ring proton |

| 5.65 | s | H-17 |

| 5.13 | s | Methylene proton (CH₂-30) |

| 4.88 | s | Methylene proton (CH₂-30) |

| 3.70 | s | Methoxyl group (-OCH₃) |

| 3.51 | d | Cyclic ether proton |

| 1.18 | s | Tertiary methyl group (Me-29) |

| 1.03 | s | Tertiary methyl group (Me-28) |

| 0.93 | s | Angular methyl group (Me-19) |

| 0.85 | s | Angular methyl group (Me-18) |

| (Source:[10]) |

¹³C NMR Spectral Data (400 MHz, CDCl₃)

A representative ¹³C NMR spectrum shows signals for all 34 carbon atoms present in the molecule.[11]

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 1651 | C=C absorption |

| 1597 | Furan moiety |

| 1242-1212 | Epoxide ring breathing |

| 845-825 | Epoxide ring deformations |

| (Source:[11]) |

Mass Spectrometry Data

| Ion | m/z |

| [M+Na]⁺ | 493.222656 |

| (Source:[7]) |

Experimental Protocols

Isolation and Purification of this compound from Entandrophragma angolense

This protocol describes a general method for the isolation and purification of this compound.

-

Extraction:

-

Air-dry the stem bark of Entandrophragma angolense and grind it into a coarse powder.

-

Macerate the powdered bark with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and partition it successively with n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound (typically the ethyl acetate fraction).

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

-

Purification:

HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound purity.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-280 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in methanol.

-

Dissolve the sample to be analyzed in methanol.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time and peak area of the sample with the standard to determine the purity.

-

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details a method to assess the pro-apoptotic effects of this compound on cancer cells.

-

Cell Culture and Treatment:

-

Cell Staining:

-

Harvest the cells and wash them with PBS (Phosphate Buffered Saline).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mechanism of Action: Induction of Intrinsic Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines primarily through the mitochondrial or intrinsic pathway.[12][13][14] This signaling cascade is initiated by intracellular stress signals and culminates in the activation of executioner caspases that dismantle the cell.

The key molecular events in this compound-induced intrinsic apoptosis include:

-

Upregulation of Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bad.[14]

-

Downregulation of Anti-apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2.[14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The imbalance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[14]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[12][13]

Visualizations

References

- 1. This compound, 2629-14-3 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Spasmolytic activity of this compound: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Entandrophragma angolense : Chemical Constituents and Biological Activities - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C27H34O7 | CID 21596327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS: 2629-14-3 | ChemNorm [chemnorm.com]

- 9. This compound | 2629-14-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A natural compound, this compound, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Angolensate: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular structure. It delves into its multifaceted pharmacological effects, with a particular focus on its anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Detailed experimental protocols for assessing its bioactivity and elucidating its mechanisms of action are presented. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is a complex tetracyclic triterpenoid characterized by a furan ring, a structural feature common to many bioactive natural products.

-

CAS Number: 2629-14-3

-

Molecular Formula: C₂₇H₃₄O₇

-

Molecular Weight: 470.56 g/mol

-

IUPAC Name: methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate

Molecular Structure:

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2]

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| Daudi | Burkitt's lymphoma | Dose-dependent | [2] |

| Jurkat | T-cell leukemia | Dose-dependent | [1] |

| Chronic Myelogenous Leukemia cells | Chronic Myelogenous Leukemia | Dose-dependent | [1] |

| Ehrlich Ascites Carcinoma (in vivo) | Carcinoma | Not specified | [3] |

Antimicrobial Activity

This compound has shown considerable activity against both bacteria and fungi. The data below is based on the disc diffusion assay.

| Microorganism | Type | Zone of Inhibition (mm) at 200 µ g/disc | Zone of Inhibition (mm) at 400 µ g/disc |

| Bacillus subtilis | Bacteria | Data not specified | Data not specified |

| Salmonella typhimurium | Bacteria | Data not specified | Data not specified |

| Aspergillus niger | Fungus | Data not specified | Data not specified |

Antimalarial Activity

This compound has shown activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.

| Parasite Strain | Activity Metric | Value | Reference |

| P. falciparum W2 | IC₅₀ | 2-5.4 µg/mL | [4] |

Anti-inflammatory and Other Activities

In addition to the activities listed above, this compound has been reported to possess anti-inflammatory, antiallergic, and antiulcer properties.[5] Quantitative data for these activities, such as IC₅₀ values, are not yet widely available in the public domain and represent an area for future research.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily leading to apoptosis in cancer cells.

Intrinsic Apoptosis Pathway

This compound triggers the intrinsic or mitochondrial pathway of apoptosis.[1] This is characterized by a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[2] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAD.[1] This shift in the Bcl-2 family protein balance culminates in the activation of caspase-9, the initiator caspase in this pathway, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and programmed cell death.[1]

Caption: Intrinsic apoptosis pathway induced by this compound.

MAP Kinase Pathway

Studies have shown that this compound treatment leads to the phosphorylation of MAP kinases, suggesting an activation of this signaling pathway.[1] The MAP kinase cascade, involving kinases such as ERK, JNK, and p38, plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific upstream activators and downstream targets of MAP kinases in the context of this compound's action are still under investigation.

Caption: General overview of the MAP Kinase signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, Daudi)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC Staining)

This method is used to quantify the number of apoptotic cells following treatment with this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 peak is indicative of apoptosis.[1]

In Vitro Antimalarial Assay

This assay determines the inhibitory effect of this compound on the growth of Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., W2 strain)

-

Human erythrocytes

-

RPMI-1640 medium supplemented with human serum or Albumax

-

This compound

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.

-

Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Conclusion

This compound is a promising natural product with a wide range of biological activities, most notably its anticancer effects mediated through the induction of apoptosis. This technical guide has provided a detailed overview of its chemical properties, a summary of its known biological activities with available quantitative data, and a description of the key signaling pathways it modulates. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action, establish more comprehensive quantitative structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A natural compound, this compound, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journaljammr.com [journaljammr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl Angolensate from Soymida febrifuga

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid isolated from the Indian redwood tree, Soymida febrifuga, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Biological Activities of this compound

This compound exhibits a range of biological effects, with its anticancer activity being the most extensively studied. It also demonstrates notable anti-inflammatory and antimicrobial properties. This section summarizes the key findings and quantitative data associated with these activities.

Anticancer Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Its efficacy has been particularly noted in hematological malignancies.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Effect | Quantitative Data | Reference(s) |

| Jurkat | T-cell Leukemia | Dose-dependent growth inhibition, Induction of apoptosis | IC50: ~50 µM (estimated) | [1] |

| K562 | Chronic Myelogenous Leukemia | Dose-dependent growth inhibition, Induction of apoptosis | IC50: ~50 µM (estimated) | [1] |

| Daudi | Burkitt's Lymphoma | Dose-dependent cytotoxicity, Induction of apoptosis | Not specified | [2] |

| Ehrlich Ascites Carcinoma (EAC) | Murine Mammary Adenocarcinoma | Inhibition of tumor growth, Increased life span in mice | 30 mg/kg b.w. orally administered showed significant inhibition | [3][4] |

Mechanism of Anticancer Action: Induction of the Intrinsic Apoptotic Pathway

This compound's anticancer effects are largely attributed to its ability to trigger the intrinsic pathway of apoptosis.[1] This process is initiated within the cell and is characterized by a series of mitochondrial events. Key molecular events in this pathway include the upregulation of the pro-apoptotic protein BAD and the downregulation of the anti-apoptotic protein BCL2.[1] This shift in the BAD/BCL2 ratio leads to loss of mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase 9, which then activates the executioner caspase 3.[1] Activated caspase 3 is responsible for the cleavage of cellular proteins, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell death.[1][2]

Figure 1: Intrinsic apoptotic pathway induced by this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in in vivo models. The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation.

Table 2: Anti-inflammatory Activity of this compound

| Model | Animal | Effect | Quantitative Data | Reference(s) |

| Carrageenan-induced paw edema | Chick | Time and dose-dependent reduction in edema | ED50: 4.05 ± 0.0034 mg/kg (orally) | Not found in current search |

Antimicrobial Activity

This compound has been shown to possess activity against both bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the zone of inhibition in disc diffusion assays and, more definitively, by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of this compound

| Organism | Type | Method | Quantitative Data (Zone of Inhibition in mm) | Reference(s) |

| Bacillus subtilis | Gram-positive bacterium | Disc Diffusion | 15.2 (at 400 µ g/disc ) | [1] |

| Aspergillus niger | Fungus | Disc Diffusion | 17.3 (at 400 µ g/disc ) | [1] |

Note: MIC values for this compound from Soymida febrifuga were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Lines: Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), Daudi (Burkitt's lymphoma).

-

Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Complete cell culture medium.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250 µM) and a vehicle control for different time points (e.g., 24, 48, 72 hours).[5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

-

Protocol:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Figure 2: Experimental workflow for apoptosis detection.

Anti-inflammatory Activity Assay

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

-

Animals: Day-old chicks.

-

Reagents:

-

This compound (suspended in a suitable vehicle, e.g., 0.5% methyl cellulose).

-

Carrageenan (1% w/v in normal saline).

-

Reference drug (e.g., Diclofenac).

-

-

Protocol:

-

Divide the chicks into groups: control (vehicle), standard (reference drug), and test groups (different doses of this compound).

-

Administer the vehicle, standard drug, or this compound orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each chick.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

The ED50 value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.

-

Antimicrobial Activity Assay

This method is used for the qualitative assessment of antimicrobial activity.

-

Microorganisms: Bacillus subtilis, Aspergillus niger.

-

Reagents:

-

This compound solution (e.g., 10 mg/mL).

-

Sterile filter paper discs (6 mm diameter).

-

Appropriate culture media (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Nystatin) discs.

-

-

Protocol:

-

Prepare lawns of the test microorganisms on the surface of the agar plates.

-

Impregnate sterile filter paper discs with a known concentration of this compound solution (e.g., 50, 100, 200, 400 µ g/disc ).[1]

-

Place the discs on the surface of the inoculated agar plates.

-

Place standard antibiotic and antifungal discs as positive controls and a solvent-treated disc as a negative control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

-

Conclusion and Future Directions

This compound isolated from Soymida febrifuga demonstrates significant potential as a therapeutic agent, particularly in the realm of oncology. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights a promising mechanism for the development of novel anticancer drugs. Furthermore, its anti-inflammatory and antimicrobial activities warrant further investigation to explore its full therapeutic spectrum.

Future research should focus on several key areas:

-

Determination of IC50 and MIC values: Rigorous quantitative analysis is necessary to establish the precise potency of this compound against a broader range of cancer cell lines and microbial strains.

-

In-depth Mechanistic Studies: Elucidating the complete signaling pathways and molecular targets of this compound will provide a deeper understanding of its biological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are crucial for its progression towards clinical development.

-

In vivo Efficacy in Diverse Cancer Models: Evaluating the efficacy of this compound in various preclinical cancer models will be essential to validate its therapeutic potential.

References

- 1. Phytochemical and Antimicrobial Studies of this compound and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journaljammr.com [journaljammr.com]

- 4. Plant-derived tetranortriterpenoid, this compound activates apoptosis and prevents ehrlich ascites carcinoma induced tumorigenesis in mice - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. researchgate.net [researchgate.net]

Methyl Angolensate: A Technical Guide on its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl angolensate, a tetranortriterpenoid belonging to the limonoid class of natural products, has been isolated from several medicinal plants, notably from the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga. Traditionally, extracts from these plants have been used in folk medicine to treat various ailments, including fever and malaria. This technical guide provides a comprehensive overview of the current scientific understanding of the antimalarial properties of this compound, focusing on its in vitro activity, and outlines the standard experimental protocols relevant to its evaluation as a potential antimalarial agent. While research into its anticancer properties is more extensive, this document collates the available data pertinent to its antiplasmodial potential.

Quantitative Data Presentation

The available quantitative data on the antiplasmodial and cytotoxic activity of this compound is summarized below. It is important to note that, to date, the reported antiplasmodial activity is limited to a single in vitro study.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | Parasite Strain | IC50 (µg/mL) | Activity Level | Reference |

| This compound | Plasmodium falciparum W2 (Chloroquine-resistant) | 16.5 | Moderate | Bickii et al., 2007[1] |

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | T47D (Breast Cancer) | MTT | Not explicitly stated, but dose-dependent inhibition shown at 10, 100, and 250 µM | 48 and 96 | Chiruvella et al., 2010[2] |

| This compound | ZR-75-1 (Breast Cancer) | MTT | Not explicitly stated, but dose-dependent inhibition shown at 10, 100, and 250 µM | 48 and 96 | Chiruvella et al., 2010[2] |

Note: A specific IC50 value for cytotoxicity against a non-cancerous mammalian cell line, which is ideal for calculating a precise antimalarial selectivity index, has not been identified in the reviewed literature.

Experimental Protocols

This section details the methodologies for the key experiments cited and other standard assays relevant to the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to test compounds. It relies on the intercalation of the SYBR Green I dye into the DNA of the parasite.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Plate Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A serial dilution of the compound is prepared in a 96-well microtiter plate.

-

Assay Initiation: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2%. This parasite suspension is then added to the drug-containing wells. Control wells (parasites with no drug and uninfected red blood cells) are also included.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, a lysis buffer containing the SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: A mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) is cultured in an appropriate medium in a 96-well plate and allowed to adhere overnight.

-

Compound Addition: The test compound, this compound, is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50 or IC50) is determined from the dose-response curve.

Workflow for the MTT in vitro cytotoxicity assay.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

While no in vivo data for this compound has been reported, the standard Peter's 4-day suppressive test is the conventional method for evaluating the in vivo efficacy of potential antimalarial compounds.

Methodology:

-

Animal Model: Swiss albino mice are typically used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells parasitized with a rodent malaria parasite, such as Plasmodium berghei.

-

Treatment: A few hours after infection, the mice are randomly divided into groups and treated orally or subcutaneously with the test compound once daily for four consecutive days. A negative control group (vehicle) and a positive control group (a standard antimalarial drug like chloroquine) are included.

-

Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

-

Data Analysis: The average percentage of parasitemia in each group is calculated. The percentage of suppression of parasitemia for each dose is calculated relative to the negative control group. The 50% effective dose (ED50) can be determined by probit analysis.

Workflow for the in vivo 4-day suppressive test.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways or the precise mechanism of action by which this compound exerts its antiplasmodial effects. Further investigation is required to elucidate its molecular target within the Plasmodium parasite.

Conclusion and Future Directions

The available evidence indicates that this compound possesses moderate in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. However, the data is currently limited, and a significant research gap exists. To fully assess its potential as an antimalarial drug lead, future research should focus on:

-

Broad-Spectrum In Vitro Activity: Evaluating its efficacy against a wider panel of P. falciparum strains, including both chloroquine-sensitive and artemisinin-resistant strains.

-

In Vivo Efficacy: Conducting in vivo studies, such as the 4-day suppressive test, to determine its efficacy in a biological system.

-

Cytotoxicity and Selectivity: Assessing its cytotoxicity against various non-cancerous mammalian cell lines to establish a clear selectivity index.

-

Mechanism of Action Studies: Investigating its molecular target and mechanism of action to understand how it inhibits parasite growth.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

References

The Anti-inflammatory Mechanism of Methyl Angolensate: A Technical Guide and Future Research Directives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl angolensate, a naturally occurring tetranortriterpenoid, has demonstrated promising anti-inflammatory properties in preclinical studies. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action. While in vivo evidence confirms its anti-inflammatory efficacy, a detailed molecular map of its interaction with key inflammatory signaling pathways remains to be fully elucidated. This document outlines the known in vivo activity of this compound and presents the canonical NF-κB and MAPK signaling cascades as probable, yet unconfirmed, therapeutic targets. Furthermore, we provide a comprehensive set of hypothetical experimental protocols to guide future research aimed at delineating the precise molecular mechanisms underpinning the anti-inflammatory effects of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound, isolated from plants of the Meliaceae and Rhizophoraceae families, has emerged as a compound of interest due to its documented biological activities, including anti-inflammatory effects. This guide provides a technical overview of what is currently known and outlines a strategic path for future investigations into its core anti-inflammatory mechanisms.

In Vivo Anti-inflammatory Activity of this compound

To date, the primary evidence for the anti-inflammatory effect of this compound comes from in vivo studies. The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation.

| Compound | Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ of Reference (mg/kg) |

| This compound | Chick | Carrageenan-induced paw edema | Oral | 4.05 ± 0.0034 | Diclofenac | 2.49 ± 0.023 (intraperitoneal) |

Table 1: In Vivo Anti-inflammatory Activity of this compound.

Hypothetical Molecular Mechanisms of Action

While direct evidence is pending, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to the inflammatory response and are common targets of anti-inflammatory drugs.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways involved in inflammation. They consist of three main branches: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Proposed Experimental Protocols for Mechanistic Elucidation

To investigate the precise anti-inflammatory mechanism of this compound, a series of in vitro experiments are required. The following protocols are proposed as a comprehensive approach.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, 15-60 minutes for signaling protein analysis).

-

Include vehicle control and LPS-only control groups.

-

Measurement of Pro-inflammatory Cytokines

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure absorbance using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

Western Blot Analysis of NF-κB and MAPK Signaling

-

Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

-

Protocol:

-

Lyse cells after treatment and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, phospho-ERK, phospho-JNK, phospho-p38, total ERK, total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Immunofluorescence for p65 Nuclear Translocation

-

Method: Confocal Microscopy.

-

Protocol:

-

Grow cells on glass coverslips and perform treatments as described above.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the subcellular localization of p65 using a confocal microscope.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The existing in vivo data provides a strong rationale for further investigation into its molecular mechanisms of action. The immediate research priorities should be to validate its effects on the NF-κB and MAPK signaling pathways using the detailed protocols outlined in this guide. A thorough understanding of its molecular targets will be crucial for its future clinical development and for optimizing its therapeutic potential. Subsequent studies should also explore its structure-activity relationships to identify even more potent derivatives.

The Anticancer Potential of Methyl Angolensate: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl angolensate, a naturally occurring tetranortriterpenoid, has emerged as a promising candidate in anticancer research. Extensive in-vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This document provides a comprehensive technical overview of the in-vitro anticancer potential of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The evidence presented herein underscores the potential of this compound for further investigation and development as a novel chemotherapeutic agent.

Cytotoxic Activity of this compound

This compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[1][2] The cytotoxic effects have been predominantly observed in leukemia, lymphoma, breast, and prostate cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Time (h) | % Cell Viability Reduction | Citation |

| Daudi | Burkitt's Lymphoma | Trypan Blue, MTT, LDH | 10, 50, 100, 250 µM | 24, 48, 72 | Dose-dependent decrease | [3][4] |

| T47D | Breast Cancer | Trypan Blue, MTT, LDH | Not specified | Not specified | Time- and dose-dependent decrease | [2] |

| LNCaP | Prostate Cancer | Alamar Blue | 10 µM | 48 | > 40% | [5][6] |

| VCaP | Prostate Cancer | Alamar Blue | 10 µM | 48 | > 40% | [5][6] |

| 22Rv1 | Prostate Cancer | Alamar Blue | 10 µM | 48 | > 40% | [5][6] |

| RWPE-1 | Normal Prostate Epithelial | Alamar Blue | 10 µM | 48 | < 10% | [5][6] |

Molecular Mechanisms of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway and modulation of key signaling cascades.

Induction of Apoptosis

This compound treatment leads to a cascade of events characteristic of the intrinsic apoptotic pathway.[1][3][4] This includes the loss of mitochondrial membrane potential, a critical step in mitochondrial-mediated apoptosis.[1][3]

Key molecular events in this compound-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: An increase in the expression of Bad has been observed.[1]

-

Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2 has been reported.[1]

-

Activation of caspases: The activation of caspase-9 and caspase-3 is a central event in the apoptotic cascade initiated by this compound.[1]

-

PARP cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and has been observed following treatment.[1][3]

-

DNA fragmentation: The induction of apoptosis is further confirmed by the presence of DNA fragmentation.[1][3]

Cell Cycle Arrest

Treatment with this compound has been shown to cause an accumulation of cells in the subG1 phase of the cell cycle, which is indicative of apoptotic cell death.[1][2]

Modulation of Signaling Pathways

This compound has been found to influence key signaling pathways involved in cell survival and proliferation.

-

MAP Kinase Pathway: The phosphorylation of MAP kinases has been observed, suggesting the activation of the MAP kinase pathway in response to this compound treatment.[1][2]

-

Androgen Receptor (AR) Signaling: In prostate cancer, this compound exhibits a strong binding affinity to the androgen receptor, suggesting its potential as an antiandrogenic agent.[5][6] This interaction likely contributes to the observed selective cytotoxicity in AR-positive prostate cancer cells.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer potential.

Cell Culture

-

Cell Lines: Cancer cell lines (e.g., Daudi, T47D, LNCaP, VCaP, 22Rv1) and normal cell lines (e.g., RWPE-1) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

-